1-(2-Bromoethyl)piperidine hydrochloride CAS 106536-49-6 properties
1-(2-Bromoethyl)piperidine hydrochloride CAS 106536-49-6 properties
This technical guide provides an in-depth analysis of 1-(2-Bromoethyl)piperidine hydrochloride (CAS 106536-49-6) , a critical alkylating agent in medicinal chemistry. It is designed to offer researchers and process chemists a validated framework for handling, synthesizing, and applying this reagent, specifically in the context of Selective Estrogen Receptor Modulator (SERM) development.
CAS: 106536-49-6 | Formula: C
Executive Summary: The Alkylating Piperidine Scaffold
1-(2-Bromoethyl)piperidine hydrochloride is the stabilized salt form of a potent nitrogen mustard-like alkylating agent. In drug development, it serves as the primary "installer" of the 2-piperidinoethyl motif—a pharmacophore critical for bioavailability and receptor binding in varying therapeutic classes, most notably SERMs like Raloxifene and Bazedoxifene .
Unlike its chloro-analog, the bromo-derivative offers enhanced reactivity due to the superior leaving group ability of bromide (
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The following data consolidates physicochemical parameters essential for process design. Note that while the hydrobromide salt (CAS 89796-22-5) is more common in older literature, the hydrochloride salt (CAS 106536-49-6) is frequently preferred in modern GMP workflows to avoid bromide ion carryover if HCl is the final drug salt form.
| Property | Specification / Data | Context for Application |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates free-base degradation. |
| Solubility | High: Water, Methanol, DMSOLow: Ethyl Acetate, Hexane | Use polar protic solvents for cleaning; non-polar for biphasic free-basing. |
| Melting Point | >200°C (dec)* | High lattice energy provides shelf stability; degrades upon melting. |
| Reactivity | Vesicant / Alkylating Agent | Forms electrophilic aziridinium ion in solution at pH > 7. |
| Storage | 2–8°C, Hygroscopic, Light Sensitive | Moisture triggers hydrolysis to 1-(2-hydroxyethyl)piperidine. |
*Note: Exact melting point varies by polymorph and heating rate; analogous Chloro-HCl melts at 228-235°C.
Mechanistic Profile: The Aziridinium Paradigm
The utility—and danger—of this compound lies in its mechanism of action. It does not react via a simple S
The Activation Pathway
Upon neutralization of the hydrochloride salt, the piperidine nitrogen lone pair performs an intramolecular attack on the
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Implication for Protocols: You cannot simply mix this reagent with a nucleophile. You must control the pH and temperature to regulate the rate of aziridinium formation vs. nucleophilic attack.
Figure 1: The activation pathway. The salt must be neutralized to form the free base, which spontaneously cyclizes to the reactive aziridinium ion.
Synthesis & Production
While commercially available, in-house preparation may be required for isotopic labeling or quality control.
Validated Synthesis Route
The standard industrial synthesis involves the alkylation of piperidine with a large excess of 1,2-dibromoethane to favor mono-alkylation.
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Reagents: Piperidine (1.0 eq), 1,2-Dibromoethane (3.0 eq), Acetone (Solvent).
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Reaction: Reflux piperidine and 1,2-dibromoethane in acetone. The excess dibromide prevents dimerization (formation of 1,2-dipiperidinoethane).
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Workup:
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Cool to precipitate the hydrobromide salt.
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Filter and wash with cold acetone.
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Salt Exchange (HBr
HCl): Dissolve crude HBr salt in minimum cold water, basify with cold 50% NaOH ( C) to extract the free base into CH Cl . Immediately treat the organic layer with anhydrous HCl gas or HCl/Ether to precipitate the stable hydrochloride salt.
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Application Case Study: Raloxifene Synthesis
The most prominent application of CAS 106536-49-6 is in the synthesis of Raloxifene , a SERM used for osteoporosis. The following protocol illustrates the coupling of the piperidinoethyl side chain to the benzothiophene core.
Experimental Protocol: Etherification of 6-Hydroxy-2-(4-hydroxyphenyl)benzothiophene
Objective: Selective alkylation of the phenolic hydroxyl group.
Reagents:
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Substrate: 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene derivative (protected if necessary).
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Reagent: 1-(2-Bromoethyl)piperidine HCl (1.2 eq) .
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Base: Cesium Carbonate (Cs
CO ) or Potassium Carbonate (K CO ) (3.0 eq). -
Solvent: DMF or Acetone (Anhydrous).
Step-by-Step Methodology:
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Activation: Charge the reaction vessel with the benzothiophene substrate and anhydrous DMF under Nitrogen atmosphere.
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Base Addition: Add Cs
CO . Stir for 30 minutes at room temperature to generate the phenoxide anion. -
Reagent Addition: Add 1-(2-Bromoethyl)piperidine HCl as a solid in one portion.
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Heating: Heat the mixture to 60–80°C .
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Why? Heat is required to drive the formation of the aziridinium ion from the salt in the presence of the carbonate base.
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Monitoring: Monitor by HPLC. The reaction typically completes in 4–6 hours. Look for the disappearance of the starting phenol.
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Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate. The product (Raloxifene precursor) is often purified by crystallization from MeOH/H
O.
Figure 2: Workflow for the introduction of the piperidinoethyl side chain in Raloxifene synthesis.
Handling, Stability & Safety
CRITICAL WARNING: This compound is a Vesicant and a Skin Sensitizer . It shares structural homology with nitrogen mustards.
Stability & Storage
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Hygroscopicity: The HCl salt is hygroscopic. Absorption of water leads to hydrolysis, releasing corrosive HCl and forming the inactive amino-alcohol.
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Storage: Store at 2°C to 8°C under inert gas (Argon/Nitrogen). Desiccate tightly.
Safety Protocols
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PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only in a functioning fume hood.
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Inhalation: Dust is extremely irritating to the respiratory tract. Use a localized exhaust or N95/P100 respirator if weighing open powders.
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Decontamination: Spills should be treated with a dilute solution of Sodium Thiosulfate (to scavenge alkylating species) followed by dilute NaOH.
Emergency Neutralization
If skin contact occurs:
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Wash: Immediately wash with copious amounts of soap and water for 15 minutes.[2]
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Neutralize: Do not use harsh acids or bases on the skin.
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Medical: Seek medical attention immediately; delayed blistering is common with alkylating agents.
References
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ChemScene. (2024). 1-(2-Bromoethyl)piperidine hydrochloride Product Datasheet. Retrieved from
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PubChem. (2024). 1-(2-Bromoethyl)piperidine (Compound Summary). National Library of Medicine. Retrieved from
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Thermo Fisher Scientific. (2024). 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet. (Analogous safety data). Retrieved from
- Jones, C. D., et al. (1984). Synthesis and Anti-estrogenic Activity of [2-(1-Piperidinyl)ethoxy]phenyl]benzo[b]thiophene Derivatives (Raloxifene Precursors). Journal of Medicinal Chemistry.
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Sigma-Aldrich. (2024). 1-(2-Bromoethyl)piperidine hydrobromide Product Information. Retrieved from
